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4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
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Overview
Description
2,3-Dehydrokievitone is an isoflavonoid compound extracted from the roots of Erythrina sacleuxii. It has garnered significant attention due to its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) infections . This compound is known for its ability to inhibit alpha-hemolysin activity, a toxin secreted by Staphylococcus aureus, without affecting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by dehydration of the benzoate obtained from the reaction . This process yields a mixture of 8-prenylisoflavone and its regioisomer, which is then treated with aqueous mercury(II) nitrate to isolate 8-prenylisoflavone. Hydrolysis of this compound results in the formation of 2,3-Dehydrokievitone .
Industrial Production Methods: Industrial production methods for 2,3-Dehydrokievitone are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydrokievitone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,3-Dehydrokievitone to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted isoflavonoids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H20O12
- Molecular Weight : 464.4 g/mol
- IUPAC Name : 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4H-chromen-4-one
Antioxidant Activity
The compound exhibits significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this benzopyran derivative possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
Research highlights the compound's ability to induce apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer types, including breast and prostate cancer. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration. It appears to protect neuronal cells from damage induced by oxidative stress and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of flavonoids revealed that 4H-1-benzopyran derivatives significantly reduced lipid peroxidation in vitro. The findings suggest that these compounds could be developed into dietary supplements aimed at enhancing antioxidant defenses in humans .
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The trial concluded that the compound could serve as a complementary therapy for managing inflammation .
Case Study 3: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent .
Mechanism of Action
2,3-Dehydrokievitone exerts its effects by inhibiting the activity of alpha-hemolysin, a toxin secreted by Staphylococcus aureus . This inhibition occurs through indirect binding to the toxin, reducing its expression at the mRNA and protein levels . The compound also decreases the transcription levels of accessory gene regulator A (agrA), further suppressing the toxin’s activity . Additionally, 2,3-Dehydrokievitone has cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
8-Prenylisoflavone: A regioisomer of 2,3-Dehydrokievitone with similar antimicrobial properties.
2,3-Dehydrokievitone Tetramethyl Ether: A derivative with modified chemical properties.
Uniqueness: 2,3-Dehydrokievitone is unique due to its dual antimicrobial and cytotoxic activities. Its ability to inhibit alpha-hemolysin without affecting bacterial growth makes it a promising candidate for developing antivirulence agents . Additionally, its cytotoxic effects on cancer cells highlight its potential as a therapeutic agent in oncology .
Biological Activity
The compound 4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)- , also known as a derivative of the benzopyran class, exhibits a wide range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features multiple hydroxyl groups which contribute to its biological activity, particularly in antioxidant and anti-inflammatory pathways. The presence of the benzopyran ring system is crucial for its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzopyran-4-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzopyran derivatives possess IC50 values ranging from 5.2 to 22.2 μM against the MDA-MB-231 breast cancer cell line, while demonstrating minimal cytotoxicity to normal cells like HEK-293 .
Table 1: Antiproliferative Activity of Benzopyran Derivatives
Compound ID | Cell Line | IC50 (μM) | Cytotoxicity to Normal Cells (IC50 μM) |
---|---|---|---|
5a | MDA-MB-231 | 5.2 | 102.4 |
5b | CCRF-CEM | 22.0 | Not specified |
5c | Other Cancer Lines | Varies | Not specified |
Anti-inflammatory Effects
Compounds within this class have been noted for their anti-inflammatory properties. Studies suggest that they inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation in various models .
Antioxidant Activity
The antioxidant capacity of benzopyran derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. This property is vital for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Some derivatives have shown kinase inhibitory activity, affecting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds like 5a have been reported to induce apoptosis in cancer cells at specific concentrations (e.g., inducing apoptosis in MDA-MB-231 at a concentration of 5 μM) by activating caspase pathways .
- Antioxidant Mechanisms : The hydroxyl groups present in the structure enhance the compound's ability to donate electrons, thus neutralizing free radicals.
Case Studies
Recent studies have highlighted the potential of these compounds in therapeutic applications:
- A study evaluated a series of benzopyran derivatives and found that they significantly inhibited tumor growth in vivo models while exhibiting low toxicity to normal tissues .
- Another investigation focused on the synthesis and evaluation of new benzopyran derivatives against multi-drug resistant cancer cell lines, showcasing their potential as effective anticancer agents .
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |
InChI Key |
GUMJOCWLYUKEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |
Origin of Product |
United States |
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